molecular formula C10H9ClF3NO2 B2769162 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-43-4

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate

Cat. No.: B2769162
CAS No.: 339010-43-4
M. Wt: 267.63
InChI Key: XLGGAFAZAXXXIU-UHFFFAOYSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is a chemical compound with the molecular formula C10H9ClF3NO2. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate primarily targets the enzyme acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid biosynthesis and energy metabolism, making it an important target for various herbicides .

Mode of Action

This compound acts as an ACC inhibitor . By inhibiting ACC, it disrupts fatty acid biosynthesis, which is essential for plant growth and development . This disruption leads to the death of the plant, making this compound an effective herbicide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACC, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in fatty acid biosynthesis . Inhibition of ACC disrupts this pathway, leading to a halt in fatty acid production and ultimately plant death .

Pharmacokinetics

As a proherbicide, it is likely to be absorbed and distributed throughout the plant, where it is then metabolized to its active form

Result of Action

The result of the action of this compound is the disruption of fatty acid biosynthesis , leading to the death of the plant . This makes it an effective herbicide, particularly for the control of annual and perennial grasses in broadleaf crops .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in all soils tested, the compound is rapidly hydrolyzed to the corresponding acid, provided there is moisture in excess of the wilting point . In air-dried soils, little hydrolysis of the compound to acid occurs . Therefore, soil moisture levels can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and profound . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can alter the behavior and function of cells in significant ways .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the biochemical and cellular effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner . It interacts with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Similar compounds to Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate include:

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGAFAZAXXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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